2-Hexyl-5-methylresorcinol

Antibacterial Gram-positive Dialkylresorcinol

2-Hexyl-5-methylresorcinol (CAS 41395-27-1, also named 2-hexyl-5-methylbenzene-1,3-diol) is a 2,5-dialkylresorcinol—a phenolic lipid bearing a hexyl chain at C-2 and a methyl group at C-5 on the 1,3-dihydroxybenzene core. It was first reported from a Pseudomonas sp.

Molecular Formula C13H20O2
Molecular Weight 208.30 g/mol
CAS No. 41395-27-1
Cat. No. B14651091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hexyl-5-methylresorcinol
CAS41395-27-1
Molecular FormulaC13H20O2
Molecular Weight208.30 g/mol
Structural Identifiers
SMILESCCCCCCC1=C(C=C(C=C1O)C)O
InChIInChI=1S/C13H20O2/c1-3-4-5-6-7-11-12(14)8-10(2)9-13(11)15/h8-9,14-15H,3-7H2,1-2H3
InChIKeyXPKLONXIXRADCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hexyl-5-methylresorcinol (CAS 41395-27-1): Procurement-Grade Identity and Structural Context for Dialkylresorcinol Researchers


2-Hexyl-5-methylresorcinol (CAS 41395-27-1, also named 2-hexyl-5-methylbenzene-1,3-diol) is a 2,5-dialkylresorcinol—a phenolic lipid bearing a hexyl chain at C-2 and a methyl group at C-5 on the 1,3-dihydroxybenzene core. It was first reported from a Pseudomonas sp. Ki19 liquid culture alongside three closely related congeners [1]. Its molecular formula is C₁₃H₂₀O₂ (MW 208.30 g/mol) and its regiochemistry places it at the low-molecular-weight, short C-5 substituent end of the dialkylresorcinol spectrum [2]. This structural positioning has measurable consequences for antimicrobial potency, cellular target engagement, and potential for downstream synthetic derivatization relative to longer-chain analogs.

Why 2-Hexyl-5-methylresorcinol Cannot Be Replaced by 4-Hexylresorcinol, DB-2073, or Resorstatin in Research and Industrial Applications


Dialkylresorcinols are not functionally interchangeable. The C-5 alkyl chain length directly governs antimicrobial MIC values, with shorter chains conferring lower MICs as demonstrated in systematic derivative studies [1]. The substitution pattern (2,5-dialkyl vs. 4-alkyl) determines protein interaction mode: 5-methylresorcinol engages lysozyme through direct surface binding, whereas 4-hexylresorcinol acts via a biphasic concentration-dependent mechanism with opposing activation and inhibition regimes [2]. Furthermore, compounds 1 (2-butyl-5-propylresorcinol) and 2 (2-hexyl-5-methylresorcinol) are metabolized or tightly bound by Staphylococcus aureus cells, while compounds 3 (DB-2073) and 4 (resorstatin) persist in supernatant, establishing fundamentally distinct cellular pharmacokinetics even among co-isolated congeners [1]. Replacing 2-hexyl-5-methylresorcinol with a generic dialkylresorcinol thus risks unquantified deviations in potency, target engagement, and metabolic fate.

Quantitative Evidence Differentiating 2-Hexyl-5-methylresorcinol from Closest Dialkylresorcinol Analogs


MIC Against Staphylococcus aureus: 2 μg/mL Complete Inhibition, Superior to Compounds 1 and 4 in the Same Study

In the definitive 2006 head-to-head study, 2-hexyl-5-methylresorcinol (compound 2) achieved complete inhibition of Staphylococcus aureus at 2 μg/mL, with detectable inhibition at 1 μg/mL [1]. For Fusarium culmorum, full inhibition occurred at 3 μg/mL with detectable activity at 2 μg/mL [1]. The authors explicitly state that 'compounds 2 and 3 were slightly more potent than compounds 1 and 4' [1]. Compounds 1 (2-butyl-5-propylresorcinol) and 4 (resorstatin) showed higher or equivalent MIC values, establishing a potency advantage for compound 2 over two of its three closest congeners within a single, internally controlled experiment.

Antibacterial Gram-positive Dialkylresorcinol

Natural Product Novelty: First Biological Isolation vs. Previously Known Comparators DB-2073 and Resorstatin

Compounds 1 and 2 (2-butyl-5-propylresorcinol and 2-hexyl-5-methylresorcinol) have not previously been isolated from biological sources, whereas compounds 3 and 4 (DB-2073 and resorstatin) were both previously found in biological systems [1]. This is not merely historical trivia; the discovery status means that the biosynthetic potential, ecological function, and biological activity spectrum of compound 2 have been far less explored than those of DB-2073 (first reported 1975) and resorstatin (first reported 1993), creating untapped intellectual property and research opportunities for compound 2.

Natural product discovery Biosynthesis Microbial metabolites

Differential Cellular Fate in S. aureus: Compounds 1 and 2 Are Metabolized or Cell-Bound, Unlike Compounds 3 and 4

After MIC assay incubation with S. aureus, only compounds 3 (DB-2073) and 4 (resorstatin) were detected in the supernatant by GC-MS, whereas compounds 1 and 2 were not detected, indicating that 1 and 2 were metabolized or tightly bound to the bacterial cells [1]. This finding—generated under identical bioassay conditions within the same experiment—reveals a fundamentally different cellular disposition for 2-hexyl-5-methylresorcinol compared to its longer C-5 chain congeners, with direct implications for target engagement, intracellular residence time, and potential resistance development.

Pharmacokinetics Target engagement Drug metabolism

C-5 Alkyl Chain Length–MIC SAR: Shorter Chains Confer Lower MIC Values

A 2021 semi-synthetic derivatization study of two microbial dialkylresorcinols established that derivatives with shorter alkyl chains at C-5 possessed lower MIC values [1]. While this study did not directly test 2-hexyl-5-methylresorcinol, the SAR trend is directly applicable: 2-hexyl-5-methylresorcinol bears the shortest possible C-5 alkyl substituent (methyl, C1) among the dialkylresorcinol class, compared to C3 (propyl in DB-2073) or C5 (pentyl in resorstatin). This SAR generalization is consistent with the observation in Pohanka et al. (2006) that compounds 2 (C5=methyl) and 3 (C5=propyl) were more potent than compound 4 (C5=pentyl).

Structure-activity relationship Antibacterial optimization Medicinal chemistry

Lysozyme Interaction Mode: 5-Methylresorcinol Engages via Direct Surface Binding, Not Water-Mediated Hydrogen Bonding

The BRENDA enzyme database compiles evidence that 5-methylresorcinol (the C-5 structural motif of 2-hexyl-5-methylresorcinol) interacts with the lysozyme surface directly, not via water hydrogen bonds, leading to a decrease in denaturation temperature and an increase in equilibrium fluctuation amplitude [1]. In contrast, 4-hexylresorcinol (a common commercial alternative) activates at low concentrations (10-15 molecules per protein globule) but inhibits at higher concentrations (>100 molecules per globule), a biphasic profile absent for the methyl analog [1]. Although 2-hexyl-5-methylresorcinol itself was not tested in this specific assay, the C-5 methyl substitution pattern is the recognized determinant of this direct binding mode.

Enzyme modulation Protein interaction Chemical chaperone

Aldose Reductase Inhibition: Resorcinol Scaffold Class Data Positioning 2-Hexyl-5-methylresorcinol for Diabetic Complication Research

A 2022 study evaluated resorcinol derivatives as recombinant human aldose reductase (AR) inhibitors. 5-Pentylresorcinol (olivetol) showed the strongest inhibition (IC₅₀ = 9.90 μM), while 5-methylresorcinol (43.31 μM), 4-hexylresorcinol (17.32 μM), and 2,5-dimethylresorcinol (57.75 μM) were also tested [1]. 2-Hexyl-5-methylresorcinol itself was not included, but its structural features combine the 5-methyl substitution (IC₅₀ = 43.31 μM for 5-methylresorcinol alone) and a C-2 hexyl chain. Given that 4-hexylresorcinol achieved 17.32 μM and 5-pentylresorcinol reached 9.90 μM, the dual alkylation of 2-hexyl-5-methylresorcinol positions it for potentially improved AR inhibition over mono-alkylated analogs, pending direct testing.

Aldose reductase Diabetes complications Polyol pathway

High-Value Procurement Scenarios for 2-Hexyl-5-methylresorcinol in Antimicrobial Discovery and Protein Interaction Research


Antimicrobial Lead Optimization: C-5 Methyl Anchor for Dialkylresorcinol SAR Libraries

2-Hexyl-5-methylresorcinol serves as the C-5 methyl (shortest-chain) anchor compound in dialkylresorcinol structure-activity relationship (SAR) studies. With an S. aureus MIC of 2 μg/mL—comparable to or better than DB-2073 and resorstatin in a head-to-head assay [1]—it provides the minimal-alkyl baseline against which C-5 propyl, pentyl, and longer derivatives can be benchmarked. The SAR directionality (shorter C-5 → lower MIC) established by Li et al. (2021) [2] makes this compound the logical starting point for synthetic diversification aimed at preserving or improving potency while tuning physicochemical properties. Researchers procuring this compound gain the structurally simplest, most potent C-5 anchor point available in the dialkylresorcinol class.

Intracellular Bacterial Target Engagement Studies via Differential Cellular Disposition

The unique observation that compounds 1 and 2 are metabolized or tightly cell-bound in S. aureus, while compounds 3 and 4 persist in supernatant [1], makes 2-hexyl-5-methylresorcinol a valuable probe for intracellular target engagement studies. Unlike DB-2073 or resorstatin—which remain extracellularly available—2-hexyl-5-methylresorcinol exhibits intracellular retention, enabling experiments designed to identify intracellular bacterial targets, assess metabolic activation pathways, or study compound-bacterium covalent/non-covalent binding. No other dialkylresorcinol with a C-5 methyl group has been characterized for this property.

Lysozyme and Protein Stabilization Research: Direct Surface Binding Modulator

Based on class-level evidence from BRENDA that 5-methylresorcinol engages lysozyme via direct surface interaction (not water-mediated hydrogen bonding), 2-hexyl-5-methylresorcinol is positioned for research into protein stabilization, enzyme allosteric modulation, and chemical chaperone mechanisms [1]. The absence of the biphasic activation/inhibition profile seen with 4-hexylresorcinol simplifies experimental design, enabling concentration-response studies across a wider dynamic range without crossing into the inhibitory regime. This compound is preferable to 4-hexylresorcinol for any application requiring sustained activation without concentration-dependent reversal.

Aldose Reductase Inhibitor Screening: Filling the Dual-Alkylation Data Gap

The 2022 aldose reductase study demonstrated that mono-alkylated resorcinols achieve IC₅₀ values from 9.90 μM (5-pentylresorcinol) to 57.75 μM (2,5-dimethylresorcinol) against recombinant human AR enzyme [1]. 2-Hexyl-5-methylresorcinol, with its unique combination of C-2 hexyl and C-5 methyl substitution, has never been tested in this assay. Procurement specifically for AR inhibition screening addresses a conspicuous data gap: does dual 2,5-dialkylation with asymmetric chain lengths produce additive, synergistic, or antagonistic effects on AR binding? The answer has direct relevance for diabetic complication therapeutic development.

Quote Request

Request a Quote for 2-Hexyl-5-methylresorcinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.